4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with an aminopyridazine group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common method starts with the iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine. This intermediate then undergoes a coupling reaction to form the desired product . Another method involves reacting 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and hydrogenation catalytic reduction .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and cost-effectiveness. The method involves using 5-bromo-2-nitropyridine and piperazine as starting materials in a mixed solvent of alcohol and water. The reaction is catalyzed by acid, followed by Boc protection and catalytic hydrogenation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(6-Carboxypyridazin-3-yl)piperazine-1-carbaldehyde
Reduction: 4-(6-Aminopyridazin-3-yl)piperazine-1-methanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For example, in anti-tubercular research, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate
Uniqueness
4-(6-Aminopyridazin-3-yl)piperazine-1-carbaldehyde is unique due to its aldehyde functional group, which provides additional reactivity compared to similar compounds. This makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C9H13N5O |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(6-aminopyridazin-3-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H13N5O/c10-8-1-2-9(12-11-8)14-5-3-13(7-15)4-6-14/h1-2,7H,3-6H2,(H2,10,11) |
InChI Key |
OUNUXDJRQMVHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=NN=C(C=C2)N |
Origin of Product |
United States |
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